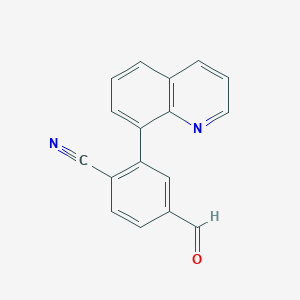

4-Formyl-2-(quinolin-8-yl)benzonitrile

Description

4-Formyl-2-(quinolin-8-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a formyl group at the 4-position and a quinolin-8-yl moiety at the 2-position. This structure combines the electron-withdrawing nitrile and formyl groups with the planar, π-rich quinoline system, making it a versatile intermediate in medicinal chemistry and materials science. The formyl group introduces reactivity for further derivatization (e.g., condensation or nucleophilic addition), while the quinoline moiety enhances π-stacking interactions, influencing crystallinity and solubility .

Synthesis of this compound involves challenges due to the formyl group's susceptibility to side reactions during nucleophilic aromatic substitution (SNAr). Evidence indicates that protecting the aldehyde as a dioxolane (e.g., using ethylene glycol and APTS•H₂O) is critical to stabilize intermediates and improve yields .

Properties

CAS No. |

565203-62-5 |

|---|---|

Molecular Formula |

C17H10N2O |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

4-formyl-2-quinolin-8-ylbenzonitrile |

InChI |

InChI=1S/C17H10N2O/c18-10-14-7-6-12(11-20)9-16(14)15-5-1-3-13-4-2-8-19-17(13)15/h1-9,11H |

InChI Key |

VJRPBHKOFDBYPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=C(C=CC(=C3)C=O)C#N)N=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Physical and Chemical Properties

- Melting Points: The quinoline-containing analogs (e.g., 7m, 3h) exhibit higher melting points (153–194°C) compared to non-quinoline derivatives (e.g., 4-formyl-3-methoxy-benzonitrile, boiling point 318.2°C), reflecting increased molecular rigidity .

- Solubility and Polarity: The target compound’s nitrile and formyl groups enhance polarity, but the quinoline moiety may reduce aqueous solubility due to hydrophobic interactions. In contrast, ester derivatives (e.g., ) have higher XLogP3 values (4.1), indicating greater lipophilicity .

- Chromatographic Behavior : Analogs like 7m (Rf = 0.58) and 7n (Rf = 0.63) show moderate polarity on silica gel, suggesting the target compound would require similar chromatographic conditions .

Reactivity and Functionalization Potential

- The formyl group in this compound allows for Schiff base formation or reductions, whereas nitrile groups (e.g., in 7m) are less reactive under mild conditions.

- Quinoline’s nitrogen atom can participate in coordination chemistry or hydrogen bonding, differentiating it from triazole or thiophene analogs .

Q & A

Q. What are the standard synthetic routes and characterization techniques for 4-formyl-2-(quinolin-8-yl)benzonitrile?

- Methodological Answer : The compound is synthesized via cobalt-catalyzed annulation reactions using alkylidenecyclopropanes and benzamide derivatives. Key substrates include 4-(cyclopropylidenemethyl)benzonitrile, with reactions typically conducted at room temperature under inert conditions. Purification involves silica gel column chromatography (100–200 mesh, petroleum ether:ethyl acetate = 70:30), yielding products in 60–80% efficiency. Characterization relies on:

- 1H/13C NMR : Distinct aromatic proton shifts (e.g., δ 9.56 ppm for quinoline protons) and coupling constants (e.g., J = 8.6 Hz) confirm regioselectivity and cyclopropane integration .

- HRMS/IR : Validates molecular weight and functional groups (e.g., nitrile stretching at ~2220 cm⁻¹) .

Table 1 : Representative Synthetic Conditions

| Substrate | Catalyst | Yield | Key NMR Shifts (δ, ppm) | Ref. |

|---|---|---|---|---|

| 4-(cyclopropylidenemethyl)benzonitrile | Co(II) | 66% | 9.56 (d, J = 8.6 Hz) | |

| Benzamide derivatives | Co(II) | 64–80% | 8.20 (d, J = 8.0 Hz) |

Q. How is single-crystal X-ray diffraction (SCXRD) applied to confirm the structure of related quinoline derivatives?

- Methodological Answer : SCXRD analysis employs the SHELX suite (SHELXS-2018/SHELXL) for structure solution and refinement. For example, 4-chloro-2-(quinolin-8-yl)isoindoline-1,3-dione crystallizes in the monoclinic P2₁/c space group with Z = 3. Key parameters include:

- Unit cell dimensions: a = 13.6888 Å, b = 8.3775 Å, c = 12.9180 Å, β = 110.515° .

- R-factor refinement: R₁ = 0.0420, validating atomic positions and bond lengths (e.g., C–C = 1.48–1.52 Å).

Hydrogen atoms are modeled using idealized geometry (C–H = 0.93 Å) with isotropic displacement parameters. Disorder in substituents (e.g., chloro groups) is resolved via difference Fourier maps .

Advanced Research Questions

Q. What mechanistic insights exist for cobalt-catalyzed annulation reactions involving alkylidenecyclopropanes?

- Methodological Answer : The reaction proceeds through a radical-mediated pathway, where Co(II) initiates cyclopropane ring-opening via single-electron transfer (SET). Key steps include:

Cyclopropane Activation : Co(II) abstracts a hydrogen, generating a cyclopropylmethyl radical.

Annulation : Radical recombination with benzamide forms spirocyclic intermediates.

Rearomatization : Elimination of Co yields the spirocyclopropane product.

Computational studies (DFT) support the radical mechanism, with spin density localized on the cyclopropane carbons .

Q. How do adsorption properties of benzonitrile derivatives influence their applications in surface chemistry?

- Methodological Answer : this compound’s adsorption on metal surfaces (Ag, Au, Pd) is driven by its three binding sites: nitrile, aldehyde, and quinoline nitrogen. Techniques include:

- Laser-Induced Fluorescence (LIF) : Monitors orientation dynamics in jet-cooled clusters .

- Surface-Enhanced Raman Spectroscopy (SERS) : Identifies adsorption modes (e.g., flat vs. vertical orientation on Au).

Table 2 : Adsorption Characteristics on Metals

| Metal Surface | Binding Site | Adsorption Energy (kJ/mol) | Technique | Ref. |

|---|---|---|---|---|

| Ag(111) | Nitrile | -85.2 | DFT | |

| Au(100) | Quinoline N | -92.7 | SERS |

Q. What strategies optimize the biological activity of quinoline-phthalimide hybrids?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight:

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at the 4-position enhance cytotoxicity (e.g., IC₅₀ = 1.2 µM against HeLa cells) by increasing electrophilicity .

- Spirocyclic Architecture : Rigidity from cyclopropane improves target binding (e.g., TNF-α inhibition via π-π stacking) .

Synthetic modifications include solvent-free condensation of 8-aminoquinoline with anhydrides, followed by recrystallization (ethanol, 42% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.